molecular formula C14H14O4 B021329 Nodakenetin CAS No. 495-32-9

Nodakenetin

Cat. No. B021329
CAS RN: 495-32-9
M. Wt: 246.26 g/mol
InChI Key: FWYSBEAFFPBAQU-GFCCVEGCSA-N
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Description

Synthesis Analysis

The synthesis of Nodakenetin and its metabolites involves complex biochemical pathways. Research has highlighted the biotransformation of Nodakenetin by rat liver microsomes, producing two major polar metabolites. These metabolites were identified as 3'(R)-hydroxy-nodakenetin-3'-ol and 3'(S)-hydroxy-nodakenetin-3'-ol, with their structures confirmed by NMR, MS, and optical rotation analysis (Zhang & Yang, 2009).

Molecular Structure Analysis

The molecular structure of Nodakenetin has been explored through various spectroscopic techniques. Near-infrared Fourier transform Raman and Fourier transform infrared spectra analyses provided detailed insights into its structure, highlighting the presence of specific functional groups such as ester and lactone carbonyl vibrations. Computational studies further supported these findings, offering thermodynamic parameters and confirming the molecule's structural features (Binoy et al., 2005).

Chemical Reactions and Properties

Nodakenetin's chemical reactions, particularly its biotransformation and interaction with human intestinal bacteria, have been documented. When nodakenin was incubated with human intestinal bacteria, nodakenetin emerged as a main biotransformed product. A simple and selective high-performance liquid chromatographic method was developed for the simultaneous quantification of nodakenin and nodakenetin, highlighting their chemical stability and reactivity (Zhang & Yang, 2009).

Physical Properties Analysis

While specific studies directly detailing the physical properties of Nodakenetin were not identified, research into related compounds and analytical methodologies provides insights into the physical characterization of similar molecules. Techniques such as high-performance liquid chromatography (HPLC) and spectroscopy play critical roles in understanding these properties.

Chemical Properties Analysis

The chemical properties of Nodakenetin, including its bioactivity and interactions at the molecular level, have been a subject of interest. Studies focusing on its anti-inflammatory and anticancer potential reveal significant insights. For example, Nodakenetin has shown to inhibit the proliferation of leukemia cells through mechanisms involving cell cycle arrest and induction of apoptosis. It also demonstrates the ability to inhibit cell migration and invasion, pointing towards its potent biological activities (Lei et al., 2019).

Scientific Research Applications

  • Neuroprotective and Cognitive Benefits : Nodakenetin has shown potential in ameliorating memory disruption, as evidenced by a study where it mitigated scopolamine-induced memory impairment in mice, suggesting its use in treating cognitive disorders (Kim et al., 2007).

  • Pain and Inflammation Management : It has been found effective in alleviating inflammatory pain, as demonstrated in a study where it mitigated pain induced by Complete Freund's Adjuvant (CFA) injection in vivo and modulated the NF-κB signal pathway in vitro (Lin et al., 2022).

  • Cancer Treatment Potential : Nodakenetin exhibited significant inhibition of the growth of leukemia cells, suggesting its potential as a valuable molecule in leukemia management (Lei et al., 2019).

  • Antiseizure Properties : In a zebrafish model, nodakenetin showed antiepileptiform activity, indicating its potential in antiseizure drug discovery (Kozioł et al., 2021).

  • Allergic and Inflammatory Disorders : Nodakenetin has been studied for its potential as an antiallergic agent, particularly in conditions like anaphylactic reactions, by inhibiting mast-cell-mediated allergic inflammation (Lee et al., 2017).

  • Antibacterial Activity : It exhibited significant antibacterial activity against Bacillus subtilis, suggesting its use in combating bacterial infections (Lee et al., 2003).

  • Bioconversion and Pharmacokinetics : Nodakenetin was identified as a main biotransformed product of nodakenin in human intestinal bacteria systems, highlighting its significance in pharmacokinetics and bioavailability studies (Zhang & Yang, 2009).

  • Platelet Aggregation : It showed strong inhibitory activity against human platelet aggregation, suggesting its potential in cardiovascular health management (Matano et al., 1986).

Safety And Hazards

Nodakenetin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Nodakenetin has been shown to have a prominent inhibitory effect on inflammation . It significantly alleviated CFA-induced inflammatory pain but showed no significant therapeutic effect on surgically induced neuralgia in a mouse model .

properties

IUPAC Name

(2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYSBEAFFPBAQU-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964239
Record name 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nodakenetin

CAS RN

495-32-9
Record name Nodakenetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Marmesin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NODAKENETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKL4EW8LPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
629
Citations
DS Kim, JH Roh, CW Cho, JY Ma - The Korea Journal of Herbology, 2012 - koreascience.kr
Objectives: The purpose of this study was to investigate the changes in the contents of constituents in Samultang and its fermentations with 10 species of lactic acid bacteria. Methods: …
Number of citations: 13 koreascience.kr
J Binoy, JP Abraham, IH Joe, V George… - Journal of Raman …, 2005 - Wiley Online Library
Near‐infrared Fourier transform Raman and Fourier transform infrared spectra of nodakenetin angelate (C 19 H 20 O 5 ), extracted from seeds of Heracleum candolleaum, were …
Y Lin, Y Chen, J Zeng, S Li - Neuroimmunomodulation, 2022 - karger.com
… and underlying pharmacological mechanisms of Nodakenetin for inflammatory pain remain … mainly include Nodakenetin, isoimperatorin, and pregnenolone. Nodakenetin significantly …
Number of citations: 1 karger.com
P Zhang, XW Yang - Biomedical Chromatography, 2010 - Wiley Online Library
The biotransformation of nodakenetin (NANI) by rat liver microsomes in vitro was investigated. Two major polar metabolites were produced by liver microsomes from phenobarbital‐…
JH Seo, DJ Park, SY Lee, HS Cho, MH Jin - 2020 - mbl.or.kr
The purpose of this study was to identify the changes in the components of unfermented Gongjin-dan (GD) and fermented Gongjin-dan (FGD) and to confirm whether GD or FGD has an …
Number of citations: 3 www.mbl.or.kr
P Lei, C Liao, J Chen, M Zhou - J. BUON, 2019 - jbuon.com
… However, the anticancer effects of Nodakenetin are yet largely unknown. Herein, we report the anticancer effects of Nodakenetin against acute lymphocytic leukemia HL-60 cell line. …
Number of citations: 6 jbuon.com
SK Talapatra, SK Mukhopadhyay, B Talapatra - Phytochemistry, 1973 - Elsevier
Boenninghausenia albiJlora Reichb.(Rutaceae), a common plant growing all over temperate Himalaya (altitude 1500-2500 m), is a slender, erect branching, perennial rooted herb of 25…
Number of citations: 19 www.sciencedirect.com
L Buming, X Qin - Guangxi Sciences, 2002 - europepmc.org
… A (Pd-I a), dl-praeruptorin B (Pd-II) and Nodakenetin in the root samples of Qianhu (Peucedanum). The Pd-I a (M/Z 386) … The nodakenetin is found in P. decursivum, but not found in. P. …
Number of citations: 9 europepmc.org
M Nakajima, J Oda, H Fukami - Agricultural and biological …, 1963 - Taylor & Francis
… Hydrogenation of (±)-deoxynodakenetin over platinum catalyst gave desoxydihydrooreoselone showing mp 115-6C, the same melting point reported in litera· ture3·4). On the other hand …
Number of citations: 15 www.tandfonline.com
J Méndez - Experientia, 1971 - Springer
Marmesina, o su isómero óptico nodakenetina, fue identificada en hojas de higuera (F. carica) y su presencia en una planta rica en psoraleno y bergapteno favorece la hipótesis de …
Number of citations: 2 link.springer.com

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